molecular formula C13H14FN3O2 B13217220 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13217220
M. Wt: 263.27 g/mol
InChI Key: SBIJICQNEAQCIK-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylpropyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Attachment of the Methylpropyl Group: The methylpropyl group can be attached through an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the methylpropyl group, which may affect its chemical and biological properties.

    1-(2-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid: Contains a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and interactions.

    1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxamide: Contains a carboxamide group instead of a carboxylic acid group, which may influence its solubility and biological activity.

Uniqueness

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the combination of its fluorophenyl and methylpropyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14FN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-6-4-3-5-9(10)14/h3-6,8H,7H2,1-2H3,(H,18,19)

InChI Key

SBIJICQNEAQCIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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